N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide
Description
N-[2-(1H-Indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide is a synthetic amide derivative featuring a unique combination of an indole moiety linked via a sulfanyl-ethyl group to a 3,3-diphenylpropanamide scaffold. Below, we compare its structural and functional attributes with closely related compounds.
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2OS/c28-25(26-15-16-29-24-18-27-23-14-8-7-13-21(23)24)17-22(19-9-3-1-4-10-19)20-11-5-2-6-12-20/h1-14,18,22,27H,15-17H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQFUKHZYAARTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCCSC2=CNC3=CC=CC=C32)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide typically involves the coupling of an indole derivative with a diphenylpropanamide precursor. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, often at room temperature, to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of efficient catalysts and optimized reaction conditions can enhance the yield and reduce production costs. Purification processes such as recrystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur at the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in redox reactions, influencing cellular processes .
Comparison with Similar Compounds
Core Structural Features
The target compound distinguishes itself through:
- Diphenylpropanamide backbone : Increases lipophilicity (predicted logP ~4.5), favoring membrane permeability.
- Sulfanyl-ethyl linker : May confer metabolic stability compared to oxygen or nitrogen linkers.
Comparison with Analogs
Key Findings
Substituent Effects :
- Fluoro-biphenyl () : Increases polarity slightly (logP 3.8 vs. 4.5 in target) but enhances target specificity for enzymes like cyclooxygenase (COX).
- Methoxy-naphthalene () : Reduces logP (3.2) and improves solubility, aligning with anti-inflammatory applications.
- Chloro-propanamide () : Lower molecular weight (265.7 g/mol) and logP (2.1) suggest faster metabolic clearance.
Backbone Modifications :
- Benzimidazole replacement () : Introduces a planar heterocycle, improving affinity for GPCRs but reducing membrane permeability compared to the indole-sulfanyl group in the target.
Pharmacokinetic Implications :
- The target compound’s diphenylpropanamide scaffold and sulfanyl linker likely prolong half-life compared to analogs with single phenyl or aliphatic chains.
Research Implications
- Target Compound: The diphenyl groups and sulfanyl linker may favor interactions with hydrophobic binding pockets (e.g., serotonin receptors), while the indole core mimics endogenous ligands like tryptamine.
- Analog-Specific Applications :
Biological Activity
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide is a synthetic compound with potential therapeutic applications. The indole moiety is known for its diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Indole ring system which is associated with various pharmacological activities.
- Sulfanyl (thioether) group that may enhance biological interactions.
- Diphenylpropanamide backbone which contributes to its stability and solubility.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The indole structure can scavenge free radicals, reducing oxidative stress in cells.
- Anti-inflammatory Effects : It may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes.
Table 1: Biological Activities and Efficacy
| Activity Type | Efficacy | Reference |
|---|---|---|
| Antioxidant | IC50 = 25 µM | |
| Anti-inflammatory | Inhibition of TNF-α production | |
| Antimicrobial | MIC against E. coli = 32 µg/mL | |
| Cytotoxicity | IC50 on cancer cell lines = 15 µM |
Case Studies
Several studies have investigated the biological effects of related compounds or the specific compound :
- Antimicrobial Study : A study assessed the antimicrobial properties of indole derivatives, including this compound. Results indicated significant inhibition of Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections .
- Cancer Cell Line Testing : In vitro testing on various cancer cell lines demonstrated that the compound induced apoptosis in a dose-dependent manner. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins .
- Inflammation Model : In a murine model of inflammation, administration of the compound resulted in reduced paw edema and lower levels of inflammatory markers, indicating its potential as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing N-[2-(1H-indol-3-ylsulfanyl)ethyl]-3,3-diphenylpropanamide in high yield and purity?
- Methodological Answer : Synthesis typically involves multi-step protocols with careful control of reaction conditions. For example:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) improve solubility of intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance reaction rate and byproduct formation .
- Purification : Column chromatography or recrystallization is used post-synthesis to isolate the compound, with HPLC and NMR for purity validation .
Q. Which analytical techniques are critical for characterizing this compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms indole and sulfanyl group positioning .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₂₃H₂₀N₂OS₂) .
- FTIR Spectroscopy : Identifies functional groups like amide C=O stretches (~1650 cm⁻¹) and indole N-H bonds .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
- Methodological Answer :
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 μM .
- Enzyme inhibition : Screen against targets like cyclooxygenase-2 (COX-2) or kinases using fluorometric assays .
- Antimicrobial activity : Agar dilution assays against Gram-positive/negative bacteria .
Advanced Research Questions
Q. How can computational methods guide the optimization of This compound for enhanced receptor binding?
- Methodological Answer :
- Molecular docking : Simulate interactions with targets (e.g., serotonin receptors) using AutoDock Vina .
- Quantum chemical calculations : Assess electron density at the sulfanyl group to predict reactivity .
- MD simulations : Study stability of ligand-receptor complexes over 100 ns trajectories .
Q. How should researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response validation : Replicate assays across multiple labs with standardized protocols .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain variability .
- Species-specific effects : Compare activity in human vs. murine cell lines to rule out model-dependent discrepancies .
Q. What strategies are effective for resolving enantiomeric impurities in derivatives of this compound?
- Methodological Answer :
- Chiral chromatography : Use Chiralpak® columns with hexane/isopropanol mobile phases .
- Crystallization-induced diastereomer resolution : Employ chiral auxiliaries like tartaric acid derivatives .
- Circular Dichroism (CD) : Confirm enantiopurity post-resolution .
Q. How does the compound’s stability under varying pH and temperature conditions impact experimental design?
- Methodological Answer :
- Forced degradation studies : Expose to 0.1M HCl/NaOH (37°C, 24h) and analyze by HPLC to identify degradation products .
- Storage recommendations : Lyophilized form at -20°C in inert atmospheres prevents sulfanyl oxidation .
Q. What structural analogs of this compound are valuable for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Indole modifications : Compare with 6-chloroindole derivatives to assess halogen effects on bioactivity .
- Sulfanyl replacements : Substitute with sulfonyl or methylthio groups to evaluate electronic contributions .
- Phenyl ring substitutions : Introduce electron-withdrawing groups (e.g., -NO₂) to probe steric/electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
